molecular formula C19H17ClN4 B3843403 3-chlorobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone

3-chlorobenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone

Cat. No. B3843403
M. Wt: 336.8 g/mol
InChI Key: SIZAZBYFXOKHQX-CIAFOILYSA-N
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Description

3-Chlorobenzaldehyde is commonly used as a key building block in the synthesis of Schiff base ligands . It has a molecular weight of 140.57 .


Synthesis Analysis

Hydrazones are typically synthesized by combining suitable aldehydes with hydrazides . The reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents is a common pathway for the preparation of hydrazide-based compounds .


Molecular Structure Analysis

The molecular structure of 3-Chlorobenzaldehyde is represented by the linear formula ClC6H4CHO .


Chemical Reactions Analysis

The reaction of aldehydes and ketones with hydroxylamine forms oximes, while their reaction with hydrazine forms hydrazones . The reaction with oxygen gives a reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .


Physical And Chemical Properties Analysis

3-Chlorobenzaldehyde is a liquid at room temperature with a density of 1.241 g/mL at 25 °C . It has a boiling point of 213-214 °C and a melting point of 9-12 °C .

Mechanism of Action

The mechanism of action of hydrazones and related compounds often involves their ability to chelate metal ions, inhibit enzymes, interact with cell receptors, or interfere with DNA, RNA, and protein synthesis .

Safety and Hazards

3-Chlorobenzaldehyde is classified as a combustible liquid. It may cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Future Directions

The future directions for research into compounds like 3-chlorobenzaldehyde and its hydrazones could involve exploring their potential applications in medicinal chemistry, given their broad spectrum of biological activities . Further studies could also focus on developing more efficient and environmentally friendly methods for their synthesis .

properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4/c1-13-14(2)22-19(16-8-4-3-5-9-16)23-18(13)24-21-12-15-7-6-10-17(20)11-15/h3-12H,1-2H3,(H,22,23,24)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZAZBYFXOKHQX-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NN=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N/N=C/C2=CC(=CC=C2)Cl)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3-chlorophenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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